3-Fluorothiophene-2-sulfonyl chloride
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Overview
Description
3-Fluorothiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2ClFO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a fluorine atom at the third position and a sulfonyl chloride group at the second position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorothiophene-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group and the fluorine atom onto the thiophene ring. One common method involves the chlorosulfonation of 3-fluorothiophene. The reaction is carried out by treating 3-fluorothiophene with chlorosulfonic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluorothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the thiophene ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the functional groups.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
3-Fluorothiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials such as electrochromic supercapacitors.
Biology and Medicine: It is employed in the synthesis of biologically active molecules and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Fluorothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations to introduce sulfonyl groups into target molecules. The fluorine atom on the thiophene ring can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chlorothiophene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
3-Bromothiophene-2-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
3-Iodothiophene-2-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-Fluorothiophene-2-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom can influence the reactivity, stability, and overall behavior of the compound in chemical reactions, making it a valuable building block in organic synthesis and material science.
Properties
IUPAC Name |
3-fluorothiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWHQVBNUDXLMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128852-20-0 |
Source
|
Record name | 3-fluorothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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